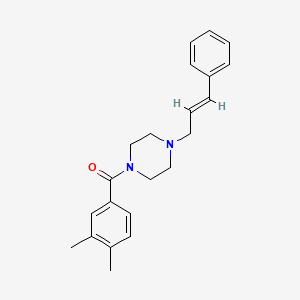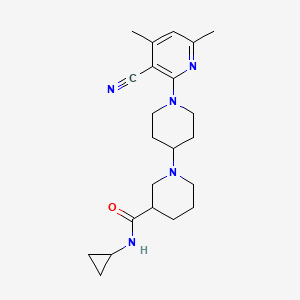![molecular formula C15H13FN2O3 B5302043 METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5302043.png)
METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H12FNO3. It is a derivative of benzoic acid and contains a fluorinated aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate typically involves the reaction of 4-fluoroaniline with methyl 3-aminobenzoate in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aniline ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Substituted aniline derivatives.
Hydrolysis: 3-{[(4-fluoroanilino)carbonyl]amino}benzoic acid.
Reduction: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-{[(4-chloroanilino)carbonyl]amino}benzoate
- Methyl 3-{[(4-bromoanilino)carbonyl]amino}benzoate
- Methyl 3-{[(4-iodoanilino)carbonyl]amino}benzoate
Uniqueness
Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific biological targets compared to its chloro, bromo, or iodo analogs .
Propiedades
IUPAC Name |
methyl 3-[(4-fluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-14(19)10-3-2-4-13(9-10)18-15(20)17-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTVZPPSDAOPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide dihydrochloride](/img/structure/B5301964.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)
![2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5301984.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)

![N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)
![7-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5302018.png)
METHANONE](/img/structure/B5302032.png)
![ethyl 4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5302033.png)

![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5302044.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)
